Methyl 3-bromo-5-hydroxybenzoate
Description
Significance of Functionalized Benzoate (B1203000) Scaffolds in Organic Synthesis
Functionalized benzoate scaffolds are of paramount importance in organic synthesis due to their inherent reactivity and the ability to serve as precursors to a wide array of more complex structures. The ester group can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, providing a gateway to diverse chemical space. wikipedia.org Furthermore, the aromatic ring can be further functionalized through electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional substituents that can modulate the molecule's properties. These scaffolds are foundational in the construction of natural products, polymers, and advanced materials.
Overview of Brominated Aromatic Systems in Medicinal Chemistry
Brominated aromatic systems are a cornerstone in medicinal chemistry, with the bromine atom playing a multifaceted role in drug design and development. The introduction of bromine can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Its lipophilicity can enhance membrane permeability and its size and electronegativity can lead to improved binding affinity and selectivity for biological targets. Moreover, the carbon-bromine bond serves as a key handle for synthetic diversification, particularly through transition metal-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures. nih.gov
Contextualization of Methyl 3-bromo-5-hydroxybenzoate within Diverse Chemical Landscapes
This compound emerges as a noteworthy compound at the intersection of these two important classes of molecules. nih.govchemicalbook.com It possesses a trifunctionalized benzene (B151609) ring, featuring a methyl ester, a hydroxyl group, and a bromine atom. This unique arrangement of electron-withdrawing and electron-donating groups, along with a reactive halogen, makes it a highly versatile intermediate in both organic synthesis and medicinal chemistry research. The interplay of these functional groups dictates its reactivity and potential applications, positioning it as a valuable starting material for the synthesis of a variety of target molecules.
Chemical and Physical Properties of this compound
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₇BrO₃ nih.gov |
| Molecular Weight | 231.04 g/mol nih.gov |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 237-241 °C sigmaaldrich.com |
| Boiling Point | 331.251 °C at 760 mmHg chemsrc.com |
| Density | 1.628 g/cm³ chemsrc.com |
| Solubility | Slightly soluble in water. chemicalbook.com |
| CAS Number | 192810-12-1 nih.gov |
This data is compiled from various sources and may have slight variations.
Synthesis and Reactivity
Common Synthetic Routes:
While specific, detailed industrial synthesis routes for this compound are not extensively published in readily available literature, its synthesis can be conceptually approached through established organic chemistry reactions. A plausible method involves the esterification of 3-bromo-5-hydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst. The precursor, 3-bromo-5-hydroxybenzoic acid, can be synthesized through the bromination of 3-hydroxybenzoic acid.
Reactivity and Functional Group Analysis:
The reactivity of this compound is governed by its three functional groups:
Methyl Ester: This group can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to a primary alcohol. wikipedia.org
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and other reactions typical of phenols. Its presence influences the reactivity of the aromatic ring, acting as an ortho-, para-director in electrophilic aromatic substitution, although the steric hindrance and the electronic effects of the other substituents will also play a role.
Bromine Atom: The bromine atom on the aromatic ring is a key site for synthetic modification. It is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net
Applications in Organic Synthesis
Role as a Building Block for More Complex Molecules:
The trifunctional nature of this compound makes it a valuable building block in multi-step organic syntheses. Each functional group can be selectively addressed to introduce new functionalities and build molecular complexity. For instance, the hydroxyl group can be protected while the bromine atom undergoes a cross-coupling reaction, after which the protecting group can be removed and the hydroxyl group further functionalized. This sequential reactivity allows for the controlled and systematic construction of elaborate molecular architectures.
Utility in Cross-Coupling Reactions:
The presence of the bromo substituent makes this compound a prime substrate for palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions are powerful tools for forming new chemical bonds with a high degree of control and functional group tolerance. By coupling this molecule with various boronic acids (Suzuki coupling), alkenes (Heck coupling), or terminal alkynes (Sonogashira coupling), a diverse range of derivatives can be synthesized.
Role in Medicinal Chemistry Research
Use as a Scaffold or Intermediate in the Synthesis of Biologically Active Compounds:
This compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. chemicalbook.comindiafinechemicals.com Its scaffold is a feature in the design of new therapeutic agents. The ability to modify the molecule at three different positions allows medicinal chemists to systematically alter its structure to optimize its biological activity, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies:
Structure-activity relationship (SAR) studies are fundamental in drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity. oncodesign-services.comresearchgate.netdrugdesign.org While specific SAR studies for this compound are not widely published, the principles of SAR can be applied to its derivatives. For example, by synthesizing a library of compounds where the bromo, hydroxyl, and ester groups are modified or replaced, researchers can probe the key structural features required for a desired biological effect. nih.goviomcworld.com The bromine atom, in particular, can be replaced with various aryl or alkyl groups via cross-coupling to explore the impact of steric and electronic changes on activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTBWIIGEJIUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192810-12-1 | |
| Record name | Methyl 3-bromo-5-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches for Methyl 3 Bromo 5 Hydroxybenzoate
Established Synthetic Routes for Methyl 3-bromo-5-hydroxybenzoate
The traditional syntheses of this compound primarily involve two straightforward and well-documented approaches: the direct bromination of a precursor ester or the esterification of the corresponding carboxylic acid.
Bromination of Methyl 3-hydroxybenzoate Precursors
A common and direct method for the synthesis of this compound is the electrophilic bromination of Methyl 3-hydroxybenzoate. In this reaction, the hydroxyl and methoxycarbonyl groups on the benzene (B151609) ring direct the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxycarbonyl group is a deactivating, meta-directing group. Their combined influence favors the substitution of a bromine atom at the C5 position, which is meta to the ester and ortho to the hydroxyl group.
The reaction is typically carried out using a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). The choice of solvent is crucial for the success of the reaction, with acetic acid or carbon tetrachloride often being employed. The reaction temperature is generally maintained at or slightly above room temperature to control the reaction rate and minimize the formation of poly-brominated byproducts.
| Reagent | Solvent | Temperature (°C) |
| Bromine (Br₂) | Acetic Acid | 20-40 |
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | 20-40 |
This table illustrates typical reagents and conditions for the bromination of methyl 3-hydroxybenzoate.
Esterification of 3-bromo-5-hydroxybenzoic Acid
An alternative and equally important synthetic route is the esterification of 3-bromo-5-hydroxybenzoic acid. This method is particularly useful when the carboxylic acid is more readily available or when the desired ester is difficult to purify from the bromination reaction mixture. The esterification is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
Commonly used acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is often performed under reflux conditions to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by extraction and purified by recrystallization or column chromatography.
A patent describes a process for the esterification of hydroxybenzoic acids by reacting them with a halogenated derivative in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine. google.com
| Reactant | Catalyst | Solvent |
| 3-bromo-5-hydroxybenzoic acid | Sulfuric Acid | Methanol |
| 3-bromo-5-hydroxybenzoic acid | Hydrochloric Acid | Methanol |
This table shows common reactants and catalysts for the esterification of 3-bromo-5-hydroxybenzoic acid.
Advanced Synthetic Strategies and Novel Pathways
In addition to the classical methods, research into more efficient and selective synthetic strategies continues to evolve. These advanced approaches aim to improve yields, reduce waste, and provide access to a wider range of related derivatives.
Regioselective Functionalization Techniques
The concept of regioselectivity is paramount in the synthesis of substituted aromatic compounds. In the context of this compound, this refers to the ability to selectively introduce the bromine atom at the desired position (C3) without affecting other reactive sites on the molecule. The directing effects of the existing hydroxyl and ester groups are a primary example of inherent regioselectivity.
Advanced techniques may involve the use of protecting groups to temporarily block more reactive positions, thereby forcing the bromination to occur at the desired site. Another approach is the use of specialized brominating agents or catalyst systems that exhibit high regioselectivity due to steric or electronic factors.
Metal-Free Synthetic Approaches for Related Compounds
While not directly focused on this compound itself, the development of metal-free synthetic methods for related brominated aromatic compounds is a significant area of research. These methods aim to avoid the use of potentially toxic and expensive metal catalysts, which can be difficult to remove from the final product.
For instance, organocatalysis, which utilizes small organic molecules to catalyze reactions, has emerged as a powerful tool in organic synthesis. The development of metal-free bromination reactions often involves the use of hypervalent iodine reagents or other electrophilic bromine sources that can be activated under mild, metal-free conditions. These advancements pave the way for more environmentally benign and sustainable synthetic routes.
One-Pot Synthetic Procedures for Hydroxybenzoate Derivatives
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency and resource utilization. For the synthesis of hydroxybenzoate derivatives, a one-pot procedure could involve the sequential esterification and bromination of a suitable starting material.
Green Chemistry Principles in Synthesis of Brominated Benzoates
The synthesis of brominated benzoates is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. epa.govresearchgate.net These principles emphasize waste prevention, maximizing atom economy, and using less hazardous chemicals. epa.gov
In the context of brominating aromatic compounds like benzoates, a primary green consideration is the choice of the brominating agent. acsgcipr.org Traditionally, molecular bromine (Br₂) has been widely used. However, it is a volatile, corrosive, and toxic liquid, posing significant handling risks. wordpress.com Green chemistry encourages replacing hazardous reagents like Br₂ with safer alternatives. researchgate.networdpress.com One such alternative is N-bromosuccinimide (NBS), a solid that is easier and safer to handle. wordpress.com Another green approach involves the in situ generation of reactive bromine species like hypobromous acid (HOBr) from bromide and bromate (B103136) salts, which avoids the direct use of liquid bromine. rsc.org
Key green criteria for the bromination of benzoates include:
Avoiding Hazardous Reagents: Replacing toxic and corrosive liquid bromine with safer alternatives like NBS or by generating brominating agents in situ. wordpress.comrsc.org
Use of Safer Solvents: Eliminating the use of chlorinated organic solvents in favor of greener options like water, ethanol, or acetic acid. wordpress.comprepchem.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. epa.gov
Catalysis: Employing catalytic methods over stoichiometric reagents to minimize waste, as catalysts can be used in small amounts and facilitate multiple reaction cycles. epa.gov
Waste Reduction: Designing syntheses to minimize by-products and avoid the use of temporary protecting groups or derivatives, which generate additional waste. epa.govwordpress.com
By adopting these principles, the synthesis of brominated benzoates can be made more sustainable and environmentally benign. researchgate.net
Synthesis of Key Precursors and Intermediates
The synthesis of this compound relies on the availability of key precursors, primarily the corresponding carboxylic acid, and involves transformations to introduce other functional groups like nitro and amino moieties.
3-bromo-5-hydroxybenzoic acid is the direct precursor required for the esterification to this compound. Its synthesis is typically achieved through the electrophilic bromination of 3-hydroxybenzoic acid.
A general procedure involves dissolving the starting material, 3-hydroxybenzoic acid, in a suitable solvent, commonly glacial acetic acid. prepchem.com A solution of bromine in the same solvent is then added, often at a controlled temperature. The reaction mixture is stirred for a prolonged period to ensure complete reaction. Upon completion, the product is typically precipitated by pouring the reaction mixture into cold water. prepchem.com The resulting solid can then be collected by filtration and purified by recrystallization. prepchem.com
Table 1: Representative Synthesis of a Brominated Hydroxybenzoic Acid
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | p-Hydroxybenzoic Acid | prepchem.com |
| Reagent | Bromine in glacial acetic acid | prepchem.com |
| Solvent | Glacial acetic acid | prepchem.com |
| Reaction Condition | Reflux for six hours | prepchem.com |
| Work-up | Poured into cold water to precipitate the product | prepchem.com |
| Purification | Recrystallization from glacial acetic acid | prepchem.com |
| Reported Yield | 70.3% (for 3-bromo-4-hydroxybenzoic acid) | prepchem.com |
This table illustrates a typical synthesis for a related isomer, demonstrating the general methodology.
The synthesis of nitro- and amino-benzoate derivatives is crucial for creating a diverse range of functionalized molecules. For instance, the synthesis of Methyl 3-amino-5-bromobenzoate would likely proceed via a nitro intermediate.
The process begins with the nitration of a suitable benzoate (B1203000) precursor. For example, Methyl 3-bromobenzoate can be nitrated to form Methyl 3-bromo-5-nitrobenzoate. nih.govsigmaaldrich.com This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid.
The subsequent step is the reduction of the nitro group to an amino group. This transformation is commonly achieved using reducing agents like iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride in a solvent such as methanol or ethanol. chemicalbook.com The reaction mixture is heated to reflux to drive the reduction. After the reaction is complete, the solid catalyst (iron) is filtered off, and the product, the corresponding amino-benzoate, is isolated from the filtrate. chemicalbook.com
Table 2: Synthesis of a Related Amino-Benzoate Derivative
| Step | Reaction | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| 1. Nitration | Nitration of a bromobenzoate ester | N/A (General knowledge) | Nitro-bromo-benzoate ester | nih.govsigmaaldrich.com |
| 2. Reduction | Reduction of a nitro-bromo-benzoate ester | Iron powder, saturated ammonium chloride solution, methanol, reflux for 3 hours | Amino-bromo-benzoate ester | chemicalbook.com |
This table outlines the general two-step sequence for producing an amino-benzoate from a nitro-benzoate.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involved in the synthesis of this compound is fundamental for optimizing reaction conditions and predicting outcomes.
The key reactions, such as electrophilic bromination and nitration, proceed through common intermediates. In the electrophilic aromatic substitution of a benzoate precursor, the attacking electrophile (e.g., Br⁺ from Br₂ or NO₂⁺ from the nitrating mixture) adds to the aromatic ring. This addition disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion, or sigma (σ) complex.
This intermediate is not aromatic and is highly reactive. The stability of the arenium ion is influenced by the substituents already present on the benzene ring. In the final step of the substitution, a base in the reaction mixture removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring and yielding the substituted product. The formation of the bromonium ion is a key intermediate step in electrophilic bromination reactions. wordpress.com
Deuterium-labeling is a powerful technique used to elucidate reaction mechanisms. chem-station.com In the context of aromatization reactions, such as the final deprotonation step of an electrophilic aromatic substitution, deuterium (B1214612) can be used as a tracer. youtube.com
For example, by conducting the reaction in the presence of a deuterated acid (like D₂SO₄) and a deuterated solvent (like D₂O), it is possible to track the movement of hydrogen and deuterium atoms. youtube.com If the proton removal step is reversible, one might observe the incorporation of deuterium into the starting material or the product at various positions. This can provide insight into the reversibility of the intermediate's formation and the nature of the transition state. nih.gov These studies can confirm whether the reaction proceeds in a stepwise manner, involving a distinct intermediate like the arenium ion, rather than a concerted process. beilstein-journals.org The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can also be measured to determine if the C-H (or C-D) bond is broken in the rate-determining step of the reaction. chem-station.com
Spectroscopic Characterization and Structural Elucidation in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it reveals the electronic environment of individual atoms and their connectivity.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and neighboring protons for each unique hydrogen atom in a molecule. In the case of Methyl 3-bromo-5-hydroxybenzoate, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons.
The three aromatic protons are chemically non-equivalent and are expected to appear as distinct multiplets in the aromatic region of the spectrum. Their splitting patterns are dictated by spin-spin coupling with their neighbors. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The three protons of the methyl group are equivalent and are expected to appear as a sharp singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 7.0 - 7.8 | Multiplet |
| Aromatic H | 7.0 - 7.8 | Multiplet |
| Aromatic H | 7.0 - 7.8 | Multiplet |
| Hydroxyl (-OH) | Variable (e.g., 5.0-6.0) | Broad Singlet |
| Methyl (-OCH₃) | ~3.9 | Singlet |
Note: Predicted values are based on standard substituent effects and may vary from experimental data.
Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, with its molecular formula C₈H₇BrO₃, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the methyl carbon, the carbonyl carbon, and the six carbons of the benzene (B151609) ring. nih.gov
An Attached Proton Test (APT) or similar spectral editing techniques can further differentiate the carbon signals based on the number of attached protons. In an APT spectrum, CH and CH₃ carbons typically produce positive signals, while quaternary carbons (C) and CH₂ carbons produce negative signals. This would allow for the unambiguous assignment of the protonated aromatic carbons versus the carbons bearing the bromo, hydroxyl, and carboxyl groups.
Table 2: Predicted ¹³C NMR and APT Analysis for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | APT Signal |
| Carbonyl (C=O) | ~166 | Negative |
| C-OH | ~155 | Negative |
| C-Br | ~122 | Negative |
| Aromatic C-CO | ~132 | Negative |
| Aromatic C-H | 115 - 130 | Positive |
| Aromatic C-H | 115 - 130 | Positive |
| Aromatic C-H | 115 - 130 | Positive |
| Methyl (-OCH₃) | ~52 | Positive |
Note: Predicted values are based on standard substituent effects and may vary from experimental data.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing definitive structural connections.
COSY would reveal correlations between adjacent protons, helping to assign the specific connectivity of the protons on the aromatic ring.
HSQC would show one-bond correlations between each proton and the carbon atom to which it is directly attached. This would unequivocally link the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments of the protonated aromatic carbons and the methyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 231.04 g/mol . nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, the ESI-MS spectrum would be expected to show a prominent pair of peaks corresponding to the protonated molecule.
A key feature would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by 2 mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Table 3: Expected Ions in ESI-MS of this compound
| Ion | Description | Expected m/z |
| [C₈H₇⁷⁹BrO₃+H]⁺ | Protonated molecule with ⁷⁹Br | ~231.97 |
| [C₈H₇⁸¹BrO₃+H]⁺ | Protonated molecule with ⁸¹Br | ~233.97 |
| [C₈H₇⁷⁹BrO₃+Na]⁺ | Sodium adduct with ⁷⁹Br | ~253.95 |
| [C₈H₇⁸¹BrO₃+Na]⁺ | Sodium adduct with ⁸¹Br | ~255.95 |
Note: The exact mass of the neutral molecule is 229.95786 Da. nih.gov
MALDI-TOF is another soft ionization method that is highly effective for determining the molecular weight of compounds. When analyzing this compound, MALDI-TOF MS would similarly be expected to detect the molecular ion, often as a protonated species [M+H]⁺ or a cationized adduct, such as with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution capabilities of a TOF analyzer would allow for a very accurate mass measurement, which could be used to confirm the elemental formula of the compound. The characteristic M/M+2 isotopic pattern from the bromine atom would also be a prominent feature in the MALDI-TOF spectrum.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool for the separation, purification, and analytical assessment of this compound from reaction mixtures and for verifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound with high accuracy. Certificates of analysis for commercial samples of this compound often report purity levels determined by HPLC, with values as high as 99.2% being documented. thermofisher.com The technique is also crucial for monitoring reaction progress and identifying individual diastereomers when the compound is used in more complex syntheses, with specific isomers being identified by their unique retention times under defined HPLC conditions. google.com
Method development typically involves reversed-phase HPLC systems. google.com Analytical instrumentation, such as the Agilent Technologies 1200 HPLC series equipped with a Diode-Array Detector (DAD), is frequently utilized for these assessments. uni-muenchen.de For more detailed structural confirmation, HPLC systems can be coupled with mass spectrometers (HPLC-MS) for mass analysis of the eluted components. uni-muenchen.denih.gov
Table 1: Representative HPLC Systems for Analysis
| Instrument/Technique | Application | Reference |
|---|---|---|
| Agilent Technologies 1200 HPLC | Purity analysis, reaction monitoring | uni-muenchen.de |
| HPLC with DAD | Quantitative purity assessment | uni-muenchen.de |
| Agilent 6120 Quadrupole LC/MS | Mass analysis of intermediates | nih.gov |
| Reversed-Phase HPLC | General analytical method | google.com |
Following its synthesis, this compound is commonly purified from crude reaction mixtures using flash column chromatography. This preparative technique is efficient for isolating the target compound from byproducts and unreacted starting materials. google.comchemicalbook.com
The process often involves adsorbing the crude material onto silica (B1680970) gel and then eluting it through a silica column with a suitable solvent system. google.com Both manual and automated systems are employed. For instance, automated purification has been performed using Teledyne ISCO CombiFlash® systems with pre-packed RediSep Normal Phase Silica cartridges. nih.gov The choice of eluent is critical for achieving good separation; a common solvent system involves a gradient of dichloromethane (B109758) (DCM), acetone, and ethyl acetate (B1210297). uni-muenchen.de
Table 2: Examples of Flash Chromatography Purification Methods
| System | Stationary Phase | Eluent/Solvent System | Application | Reference |
|---|---|---|---|---|
| Automated (Teledyne ISCO CombiFlash®) | RediSep Normal Phase Silica (35-70 μm) | Not specified | Purification of derivatives | nih.gov |
| Manual Column | Silica Gel (80-100 mesh) | Not specified | Purification after synthesis | chemicalbook.com |
| Manual Column | Silica Gel | DCM:acetone:ethyl acetate (gradient) | Separation of diastereomers | uni-muenchen.de |
Advanced X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides definitive information about the solid-state structure of crystalline compounds, offering insights into molecular geometry, crystal packing, and the nature of intermolecular forces that dictate the supramolecular architecture.
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional structure of a molecule. By growing a suitable single crystal of a compound, researchers can precisely map the atomic positions, bond lengths, and bond angles. nih.gov For derivatives of this compound, SC-XRD has been used to confirm molecular structures and assess relative stereochemistry. google.comuni-muenchen.de
Data collection is typically performed on diffractometers equipped with powerful X-ray sources, such as a Rigaku MicroMax-007HF+ X-ray generator with a Cu rotating anode (λ = 1.54 Å), and sensitive detectors like a CCD. nih.gov The collected diffraction data are then processed using specialized software (e.g., XDS), and the structure is solved and refined using programs like PHENIX to yield a final, detailed molecular model. nih.gov This analysis reveals how molecules are arranged in the crystal lattice and identifies key structural features, such as the planarity of the benzene ring and the orientation of the ester and hydroxyl functional groups. nih.gov
Powder X-ray Diffraction (P-XRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of using a single crystal, P-XRD obtains a diffraction pattern from a finely powdered sample, which provides a unique "fingerprint" for a specific crystalline phase or polymorph. google.com
This technique is valuable for identifying different polymorphic forms of a compound, which can have distinct physical properties. The P-XRD pattern can be used to confirm the identity of a synthesized batch against a known standard and to detect the presence of different crystalline phases within a sample. google.com
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. cardiff.ac.uk While direct analysis on this compound is not detailed in the provided context, the technique is widely applied to similar hydroxybenzoic acid derivatives to understand their crystal packing and supramolecular chemistry. acs.org
Compound Index
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₈H₇BrO₃ | Main subject of the article |
| 3-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | Starting material for synthesis |
| Dichloromethane (DCM) | CH₂Cl₂ | Solvent for chromatography |
| Acetone | C₃H₆O | Solvent for chromatography |
| Ethyl acetate | C₄H₈O₂ | Solvent for chromatography |
| Methanol (B129727) | CH₄O | Solvent for synthesis |
| Sulfuric acid | H₂SO₄ | Catalyst in synthesis |
| Sodium hydroxide | NaOH | Reagent in workup |
| Potassium carbonate | K₂CO₃ | Reagent in synthesis |
| Benzyl bromide | C₇H₇Br | Reagent in derivative synthesis |
| Dimethylformamide (DMF) | C₃H₇NO | Solvent for synthesis |
| (Bromomethyl)cyclohexane | C₇H₁₃Br | Reagent in derivative synthesis |
| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | Starting material for synthesis |
| 4-phenylbutanoic acid | C₁₀H₁₂O₂ | Reagent in synthesis |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for Methyl 3-bromo-5-hydroxybenzoate would provide a fundamental understanding of its molecular geometry, stability, and reactivity. By solving the Kohn-Sham equations, DFT can determine the ground-state electron density and, from this, derive various electronic properties.
Detailed research findings from DFT calculations would typically involve the optimization of the molecular geometry to find the most stable conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and hyperconjugative interactions within the molecule. While specific DFT studies on this compound are not prevalent in the literature, the methodologies are well-established for similar benzoate (B1203000) derivatives. researchgate.netresearchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 | eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 | eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 | Debye | Measures the polarity of the molecule |
| Total Energy | -2850 | Hartrees | Represents the total electronic energy of the molecule at its optimized geometry |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Actual values would require specific computational studies to be performed.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and mode of interaction between a small molecule like this compound and a biological target.
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of this compound would be optimized and then "docked" into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function, which estimates the binding free energy.
The results of molecular docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. ufms.brnih.gov These studies can suggest potential biological targets for this compound and provide a rationale for its potential therapeutic effects. For example, docking studies on phenolic compounds have explored their interactions with enzymes like phospholipase A2 and α-glucosidase. ufms.brtandfonline.com
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Result | Details |
| Binding Affinity (Docking Score) | -7.2 kcal/mol | A more negative score indicates a stronger predicted binding affinity. |
| Key Interacting Residues | TYR-82, SER-120, PHE-210 | Amino acids in the protein's active site forming significant interactions. |
| Types of Interactions | Hydrogen bond with SER-120, Pi-Pi stacking with PHE-210 | Describes the nature of the chemical bonds and interactions stabilizing the complex. |
| RMSD | 1.5 Å | Root-mean-square deviation, indicating the conformational change upon binding. |
Note: This table is a hypothetical representation of molecular docking results.
Network Pharmacology Analysis for Multi-Target Prediction
Network pharmacology is a holistic approach that combines systems biology and computational analysis to understand the effects of compounds on a network of biological targets. preprints.orgplos.org This method moves beyond the "one-drug, one-target" paradigm to a "multi-component, multi-target" view, which is particularly relevant for understanding the complex actions of many chemical compounds. nih.gov
For this compound, a network pharmacology analysis would begin by identifying potential protein targets of the compound using various databases. These targets are then mapped onto protein-protein interaction (PPI) networks to identify key nodes (hub genes) and pathways that might be modulated by the compound. nih.govacs.org Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are then performed to elucidate the biological processes and signaling pathways associated with the identified targets. nih.gov
This approach can predict the potential therapeutic applications of this compound by revealing its influence on complex disease networks, such as those involved in inflammation or cancer. plos.orgacs.org
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Conformational analysis, a key part of this process, involves identifying the most stable three-dimensional arrangements of a molecule. nih.gov
For this compound, computational methods like DFT can be used to predict its vibrational spectra (Infrared and Raman). nih.gov The calculated frequencies and intensities can be compared with experimental spectra to validate the computed structure and aid in the assignment of vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data.
Conformational analysis of this compound would involve rotating the rotatable bonds (e.g., the C-O bond of the ester group and the C-OH bond) to map the potential energy surface and identify the low-energy conformers. This is crucial for understanding its physical and biological properties, as the conformation of the molecule can significantly influence its interactions with biological targets.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR Frequency (C=O stretch) | 1715 cm⁻¹ | 1710 cm⁻¹ |
| ¹H NMR Chemical Shift (O-CH₃) | 3.85 ppm | 3.88 ppm |
| ¹³C NMR Chemical Shift (C-Br) | 122.5 ppm | 123.1 ppm |
Note: This table illustrates the comparison between computationally predicted and experimentally measured spectroscopic data. The values are for illustrative purposes only.
Biological Activities and Mechanistic Studies in Preclinical Research
Metabolic Regulation and Enzyme Activation
Methyl 3-bromo-5-hydroxybenzoate has been identified as a glucokinase (GK) activator. lookchem.com Glucokinase is a crucial enzyme that facilitates the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glucose metabolism. google.com This enzyme acts as a glucose sensor in pancreatic β-cells and liver cells, playing a pivotal role in maintaining glucose homeostasis. google.com Activators of glucokinase can enhance the enzyme's sensitivity to glucose, leading to increased insulin (B600854) secretion from the pancreas and greater glucose uptake and metabolism in the liver. google.com
This compound has been cited as a potent glucokinase activator, exhibiting a half-maximal effective concentration (EC50) of 27 nM. lookchem.com This indicates that it can effectively activate the enzyme at a low nanomolar concentration. The activation of glucokinase by such compounds is a therapeutic strategy investigated for managing conditions like type 2 diabetes. google.com
Table 1: Glucokinase Activation Data for this compound
| Parameter | Value |
| EC50 | 27 nM |
EC50 (Half-maximal effective concentration) represents the concentration of the compound required to elicit 50% of the maximal activation of the glucokinase enzyme.
Glucokinase activators typically function through an allosteric binding mechanism. They bind to a site on the enzyme distinct from the active site where glucose binds. This binding event induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. While this compound is identified as a glucokinase activator, the specific details of its allosteric binding site and the precise conformational changes it induces in the glucokinase enzyme are not detailed in the available literature. General studies on glucokinase confirm that allosteric activation is a key mechanism for its regulation.
Role as Metabolites in Biological Systems
Specific studies detailing the role of this compound as a metabolite in biological systems are limited. However, research on the metabolism of related brominated compounds provides relevant context. For instance, the metabolism of brominated flame retardants like 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) in human and rat liver microsomes leads to the formation of tetrabromobenzoic acid (TBBA) through the cleavage of the ester group. nih.gov This suggests that esterified brominated benzoic acids can be hydrolyzed in vivo to their corresponding carboxylic acid forms.
Furthermore, other brominated hydroxybenzoic acids, such as 3-bromo-4-hydroxybenzoic acid, have been identified as metabolites in environmental and biological systems, for example, as a transformation product of the herbicide Bromoxynil and as a metabolite in algae. nih.gov This indicates that brominated benzoic acid structures can be part of metabolic pathways, although the specific formation or degradation of this compound in biological systems remains an area for further investigation.
Applications in Pharmaceutical and Specialty Chemical Development
Utilization as a Pharmaceutical Intermediate and Scaffold in Drug Discovery
Methyl 3-bromo-5-hydroxybenzoate serves as a critical starting material and intermediate in the synthesis of pharmaceuticals. chemicalbook.comfishersci.cachemicalbook.com Its molecular framework acts as a scaffold, a core structure upon which more complex and pharmacologically active molecules can be built. The presence of multiple reactive sites—the bromine atom, the hydroxyl group, and the ester—allows for a variety of chemical modifications, enabling chemists to construct diverse libraries of compounds for drug discovery programs.
The compound's utility is highlighted by its role as a precursor in the synthesis of novel therapeutic agents. Researchers utilize it in the development of new drugs, exploring its potential in creating compounds aimed at treating various conditions. The strategic placement of the bromo and hydroxyl groups on the benzoate (B1203000) ring influences the electronic properties and reactivity of the molecule, making it a valuable component for designing molecules with specific biological activities.
Table 1: Research Applications of this compound in Pharmaceutical Synthesis
| Research Area | Role of this compound | Potential Therapeutic Target |
|---|---|---|
| Drug Discovery | Building block for novel compounds | Various, including inflammation and oxidative stress pathways |
| Medicinal Chemistry | Intermediate for complex molecule synthesis | Not specified |
Contributions to Pesticide Synthesis Research
In the field of agrochemicals, this compound is an important intermediate in the synthesis of new pesticides. biosynth.com Research has pointed to its use in creating novel heteroaryl-triazole compounds, a class of chemicals investigated for their potential as pesticides. lookchem.com The development of new and effective pesticides is crucial for crop protection, and intermediates like this compound provide the chemical starting points for innovation in this area. Its structure is incorporated into larger, more complex molecules designed to have specific biocidal activities against agricultural pests. lookchem.com
Development of Specialty Chemicals and Materials
Beyond pharmaceuticals and agrochemicals, this compound is a versatile building block for the creation of various specialty chemicals. biosynth.com As a "fine chemical," it serves as a reagent and reaction component in diverse organic syntheses. biosynth.com
Research into related hydroxybenzoate structures has shown their potential in materials science. For example, derivatives like methyl 3,4,5-trihydroxybenzoate (B8703473) have been synthesized and evaluated as additives for natural rubber composites, where they can act as secondary accelerators and antioxidants. ekb.eg This suggests the potential for bromo-substituted analogs to be explored for the development of new polymers and advanced materials with tailored properties.
Role in Analytical Standards and Reference Materials
The purity and well-defined chemical structure of this compound make it suitable for use as an analytical standard and reference material. biosynth.com High-purity grades of this compound are available from chemical suppliers for use in quality control and analytical testing, particularly within the pharmaceutical industry. biosynth.com These standards are essential for validating analytical methods, ensuring the identity and purity of synthesized compounds, and for the accurate quantification of related substances in various samples.
Table 2: Availability of this compound as a Reference Material
| Supplier/Brand | Purity | Application |
|---|---|---|
| Thermo Scientific Chemicals | 97% | Pharmaceutical Intermediate fishersci.ca |
| AChemBlock | 95% | Research Building Block achemblock.com |
Future Perspectives and Emerging Research Directions
Development of Novel Derivatives with Enhanced Biological Profiles
The chemical scaffold of Methyl 3-bromo-5-hydroxybenzoate is a valuable platform for creating new derivatives with potentially superior biological activities. Scientists are focused on altering its structure to boost potency, selectivity, and how the body absorbs, distributes, metabolizes, and excretes these new compounds. A significant area of this research involves synthesizing derivatives to act as selective modulators for critical biological targets.
For example, derivatives are being developed as selective sphingosine (B13886) 1-phosphate receptor modulators, which are important for treating various autoimmune diseases. google.comgoogle.com By adding different chemical groups, such as an isopropoxy group to create Methyl 3-bromo-5-isopropoxybenzoate, researchers can fine-tune the molecule's properties. google.comgoogleapis.com These modifications are part of the broader effort to understand the structure-activity relationship (SAR), which explains how the specific arrangement of atoms in a molecule relates to its biological activity. google.com
Another key target is the complement system, a part of the innate immune system. Derivatives of this compound are being investigated as inhibitors of complement factor D, which could be beneficial for treating conditions like age-related macular degeneration and diabetic retinopathy. google.com Additionally, this compound serves as a building block for GPR35 modulators, a G protein-coupled receptor involved in various physiological processes. google.com Research is also exploring its use in creating ligands for the pseudokinase domain of JAK2, which could lead to new treatments for related disorders. nih.gov
Table 1: Examples of Derivatives and Their Biological Targets
| Derivative Class | Target | Potential Therapeutic Area |
| Sphingosine 1-Phosphate Receptor Modulators | S1P Receptors | Autoimmune Diseases |
| Complement Factor D Inhibitors | Complement Factor D | Ophthalmic Diseases |
| GPR35 Modulators | GPR35 | Various |
| JAK2 Pseudokinase Domain Ligands | JAK2 | Myeloproliferative Neoplasms |
Exploration of New Synthetic Methodologies for Sustainable Production
As interest in this compound and its derivatives grows, so does the need for more efficient and environmentally friendly ways to produce them. Traditional synthesis often requires multiple steps and uses hazardous materials, leading to significant chemical waste. Consequently, developing sustainable and scalable production methods is a high priority.
A common laboratory synthesis involves reacting 3-bromo-5-hydroxybenzoic acid with methanol (B129727) in the presence of a strong acid like sulfuric acid, followed by refluxing the mixture for several hours. uni-muenchen.deehu.es While effective for small-scale synthesis, this method has drawbacks for large-scale production, including the use of concentrated acid and the energy required for prolonged heating.
Future research is aimed at greener chemistry approaches. This includes exploring alternative, less toxic reagents and catalysts to improve the efficiency and selectivity of the reaction steps. The goal is to reduce the formation of unwanted byproducts, which simplifies the purification process. Developing "one-pot" synthesis procedures, where multiple reactions occur in the same vessel, is another promising strategy. This approach can dramatically cut down on reaction times, solvent use, and energy consumption, making the production of this important compound more sustainable and cost-effective.
Table 2: Comparison of Synthetic Production Parameters
| Parameter | Traditional Method | Future Sustainable Goals |
| Starting Materials | 3-bromo-5-hydroxybenzoic acid, Methanol, Sulfuric Acid uni-muenchen.deehu.es | Greener solvents, less hazardous acids/catalysts |
| Reaction Steps | Multi-step process with purification | One-pot synthesis, streamlined purification |
| Energy Use | Requires prolonged heating (reflux) uni-muenchen.de | Lower reaction temperatures, shorter reaction times |
| Waste Generation | Use of strong acids and organic solvents | Reduced solvent volume, recyclable catalysts |
Advanced Computational Modeling for Structure-Function Relationships
Advanced computational modeling has become an indispensable tool for understanding the relationship between the structure of this compound derivatives and their biological function. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations offer deep insights into how these compounds interact with their biological targets on a molecular level.
Molecular docking, for instance, is used to predict how a ligand will bind to a protein. In the development of JAK2 pseudokinase domain ligands, computational modeling was used to guide the optimization of lead compounds. nih.gov By modeling various substituents in silico, researchers can energy-minimize the resulting protein-ligand complexes to predict binding affinity, helping to identify which chemical modifications are most likely to improve potency. nih.gov
QSAR studies establish a mathematical link between the chemical structure and the biological activity of a series of compounds. This allows researchers to predict the activity of new, yet-to-be-synthesized molecules, thereby prioritizing the most promising candidates for laboratory synthesis. For complex derivatives, understanding the spatial arrangement of substituents is crucial, and computational models help elucidate these structure-activity relationships. google.com These computational approaches accelerate the drug discovery process, reduce the reliance on extensive experimental screening, and facilitate a more rational design of novel derivatives with enhanced biological profiles.
Translational Research for Therapeutic Applications
While a significant portion of the research on this compound and its derivatives is currently at the preclinical stage, there is a strong drive toward their potential therapeutic applications. Translational research is the critical bridge between fundamental scientific discoveries and their practical use in a clinical setting. This involves rigorous evaluation of the efficacy and safety of promising compounds in disease models, with the ultimate goal of advancing them into human clinical trials.
The versatility of the this compound scaffold has led to its use in developing compounds for a range of diseases. As a key intermediate, it is used in the synthesis of selective sphingosine 1-phosphate (S1P) receptor modulators, which have applications in treating autoimmune disorders. google.comgoogle.com Furthermore, its derivatives are being developed as complement factor D inhibitors for treating serious eye diseases such as age-related macular degeneration. google.com
The journey from a laboratory compound to a clinical therapy is long and complex. It requires not only demonstrating efficacy in preclinical models but also establishing a favorable pharmacokinetic and safety profile. Continued interdisciplinary research and collaboration between academic institutions and the pharmaceutical industry will be vital to advancing these promising compounds from the bench to the bedside.
Q & A
Q. What are the standard synthetic routes for Methyl 3-bromo-5-hydroxybenzoate, and how can purity be optimized?
Methodological Answer:
- Synthesis : Begin with methyl 5-hydroxybenzoate. Introduce bromine at the 3-position via electrophilic aromatic substitution using Br₂ in acetic acid or HBr with a catalyst (e.g., FeBr₃). Monitor reaction progress via TLC.
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Confirm purity by HPLC (C18 column, methanol/water mobile phase) and melting point analysis .
- Yield Optimization : Adjust stoichiometry (1.2 equiv. Br₂) and reaction temperature (0–5°C) to minimize di-brominated byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR :
- IR : Strong C=O stretch at ~1700 cm⁻¹; O–H stretch (phenolic) at 3200–3500 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 231 (C₈H₇BrO₃) with fragmentation patterns matching bromine loss (Δ m/z 79/81) .
Advanced Research Questions
Q. How can conflicting NMR data arising from substituent effects be resolved?
Methodological Answer:
- Solvent Choice : Use DMSO-d₆ to stabilize the phenolic -OH group and reduce exchange broadening. Compare with CDCl₃ to assess hydrogen bonding effects .
- Decoupling Experiments : Apply NOESY or COSY to distinguish overlapping aromatic signals. For example, coupling between H-4 and H-6 protons can confirm regioselectivity of bromination.
- Reference Data : Cross-validate with computed spectra (DFT/B3LYP/6-31G*) using Gaussian or ORCA software .
Q. What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Crystal Growth : Use slow evaporation from dichloromethane/hexane (1:3) at 4°C. Add a seed crystal to induce nucleation.
- Data Collection : Collect high-resolution data (θ < 25°) on a synchrotron source. Resolve bromine’s anomalous scattering effects by tuning wavelength near Br K-edge (~0.92 Å).
- Refinement : Employ SHELXL-2018 for least-squares refinement. Assign anisotropic displacement parameters for Br and O atoms. Validate with R-factor convergence (<5%) and CheckCIF/PLATON .
Q. How do electron-withdrawing substituents influence the compound’s pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Bromine : Enhances lipophilicity (logP ↑) and membrane permeability.
- Hydroxy Group : Enables hydrogen bonding with target proteins (e.g., enzymes in microbial pathways).
- Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli. Compare with analogs lacking Br or -OH groups (e.g., methyl 5-methoxybenzoate) to isolate substituent effects .
Data Contradiction Analysis
Q. Why do different bromination conditions yield variable product ratios?
Critical Analysis:
- Competing Pathways : Polar solvents (e.g., acetic acid) favor electrophilic substitution, while protic solvents may promote radical pathways, leading to di-brominated products.
- Temperature Effects : At >25°C, bromine can act as an oxidizing agent, degrading the ester group. Low temperatures (<5°C) suppress side reactions .
- Validation : Use GC-MS to quantify byproducts. Optimize with kinetic studies (e.g., pseudo-first-order rate constants).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
